molecular formula C14H17NO B11892577 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde

7-Ethyl-1-propyl-1H-indole-3-carbaldehyde

Cat. No.: B11892577
M. Wt: 215.29 g/mol
InChI Key: HFCQJJAKXBHLAC-UHFFFAOYSA-N
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Description

7-Ethyl-1-propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde typically involves the Leimgruber–Batcho indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of an o-nitrotoluene derivative with a formamide derivative under specific conditions to yield the desired indole compound.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, in combination with suitable ligands, can significantly improve the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For instance, they can act as agonists or antagonists at neurotransmitter receptors, influencing cellular signaling pathways . The compound’s aldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .

Comparison with Similar Compounds

Uniqueness: 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde stands out due to its unique ethyl and propyl substituents, which can influence its chemical reactivity and biological interactions. These structural modifications can enhance its selectivity and potency in various applications .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

7-ethyl-1-propylindole-3-carbaldehyde

InChI

InChI=1S/C14H17NO/c1-3-8-15-9-12(10-16)13-7-5-6-11(4-2)14(13)15/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

HFCQJJAKXBHLAC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC(=C21)CC)C=O

Origin of Product

United States

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